(2-Cyclopentyl-2-phenylethyl)amine
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Overview
Description
(2-Cyclopentyl-2-phenylethyl)amine is an organic compound with the molecular formula C13H19N It is characterized by a cyclopentyl group and a phenylethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopentyl-2-phenylethyl)amine typically involves the reduction of 2-cyclopentyl-2-phenylacetamide. One common method includes the use of borane-tetrahydrofuran complex in tetrahydrofuran, followed by hydrolysis with hydrochloric acid and subsequent neutralization with an alkaline aqueous solution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, ensuring high purity and yield. The process often includes rigorous purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopentyl-2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Cyclopentyl-2-phenylethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand in receptor studies.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Cyclopentyl-2-phenylethyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as a ligand, binding to receptors and modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects.
Comparison with Similar Compounds
2-Phenylethylamine: A simpler analog with a phenylethylamine backbone but without the cyclopentyl group.
Cyclopentylamine: Contains a cyclopentyl group but lacks the phenylethylamine structure.
N-Methyl-2-phenylethylamine: A methylated derivative of 2-phenylethylamine.
Uniqueness: (2-Cyclopentyl-2-phenylethyl)amine is unique due to the presence of both cyclopentyl and phenylethylamine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.
Properties
IUPAC Name |
2-cyclopentyl-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWNEYSOKMSPAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589439 |
Source
|
Record name | 2-Cyclopentyl-2-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175343-28-9 |
Source
|
Record name | 2-Cyclopentyl-2-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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